1-benzyl-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide
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Description
1-benzyl-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It was first synthesized by a team of researchers at BioMarin Pharmaceutical Inc. in 2011. Since then, BMN-673 has been extensively studied for its potential use in cancer treatment.
Scientific Research Applications
Synthesis and Antioxidant Activity
A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including structures similar to 1-benzyl-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide, were synthesized and their antioxidant activities evaluated. These compounds were identified as potent antioxidants, with some demonstrating higher antioxidant activity than well-known antioxidants like ascorbic acid. This suggests the potential of such compounds in developing therapeutic agents against oxidative stress-related diseases (Tumosienė et al., 2019).
Synthesis Techniques and Applications
Experimental and theoretical studies focused on the synthesis and functionalization reactions of related pyrazole and pyridine carboxamide derivatives. These studies provide insights into the mechanisms of reaction and potential applications of these compounds in medicinal chemistry, highlighting their versatility in synthesis and the potential for diverse biological activities (Yıldırım et al., 2005).
Biological Evaluation as Antidepressant and Nootropic Agents
Related compounds to 1-benzyl-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide were synthesized and evaluated for their antidepressant and nootropic activities. These studies revealed that certain derivatives exhibit significant antidepressant and nootropic effects, suggesting the potential of these compounds in developing treatments for depression and cognitive disorders (Thomas et al., 2016).
Application in Antimicrobial Activity
The synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, including compounds structurally related to 1-benzyl-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide, demonstrated significant antimicrobial activity. These compounds were more effective than reference drugs against certain strains, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).
properties
IUPAC Name |
1-benzyl-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-11-17(23(26)27)8-9-18(14)21-20(25)16-7-10-19(24)22(13-16)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEJYWDHEMTLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
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